molecular formula C11H9NO4 B1367425 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 77474-33-0

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B1367425
CAS RN: 77474-33-0
M. Wt: 219.19 g/mol
InChI Key: JUQPPCMGDXBUFQ-UHFFFAOYSA-N
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Description

“7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” is a chemical compound with the CAS Number: 77474-33-0 . It has a molecular weight of 219.2 and its IUPAC name is 7-methoxy-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its calculated physicochemical properties include a molar refractivity of 58.02, TPSA of 79.39 Ų, and a lipophilicity log Po/w (iLOGP) of 1.55 .

Scientific Research Applications

Metabolite in Cancer Treatment

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a metabolite of Lenvatinib, an inhibitor of multiple receptor tyrosine kinases used in cancer treatment, particularly targeting VEGF, FGF, and SCF receptors .

HIV-1 Integrase Strand Transfer Inhibitor

Although not the exact compound, a closely related chemical, 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, has been identified as a novel HIV-1 integrase strand transfer inhibitor . This suggests potential research applications for 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in antiviral therapies.

Intermediate in Antibacterial Drug Synthesis

Similar compounds in the quinoline class serve as intermediates in synthesizing antibacterial drugs like ciprofloxacin hydrochloride . This indicates possible use in the synthesis pathway for new antibacterial agents.

Organic Synthesis Intermediate

The compound’s structure and functional groups make it suitable for use as an intermediate in organic synthesis, potentially aiding in the development of various pharmaceuticals .

Analytical Reference Material

Due to its defined structure and properties, this compound can serve as a reference material for analytical methods such as NMR, HPLC, LC-MS, and UPLC , which are crucial for pharmaceutical research and quality control.

Chemical Research

The compound’s detailed information is available on chemical databases like Sigma-Aldrich and Ambeed, suggesting its relevance in ongoing chemical research .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQPPCMGDXBUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40529644
Record name 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77474-33-0
Record name 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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